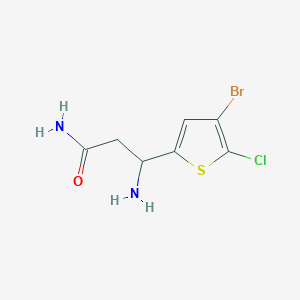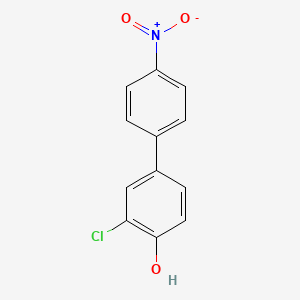
2-Chloro-4-(4-nitrophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-nitrophenyl)phenol is a chlorinated nitrophenol compound. It is frequently used as a building block for dyes, plastics, and explosives. This compound acts as a catalytic agent, petrochemical additive, and is used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-nitrophenyl)phenol can be synthesized through various methods. One common method involves the nitration of phenol using dilute nitric acid at room temperature, producing a mixture of 2-nitrophenol and 4-nitrophenol . Another method involves the reaction of 2-chloro-4-nitrophenol with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole, using reagents like potassium carbonate and xylene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes, where phenol is nitrated using nitric acid under controlled conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions, where the chlorine or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, potassium carbonate, and xylene . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include 2-chloro-4-nitro-anisole, various amines, and other substituted phenols .
Scientific Research Applications
2-Chloro-4-(4-nitrophenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds, including dyes and plastics.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is used as a catalytic agent and petrochemical additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it can be degraded by certain bacteria via the 1,2,4-benzenetriol pathway, involving enzymes like FAD-dependent monooxygenase and BT 1,2-dioxygenase . These enzymes catalyze the conversion of the compound to intermediate products, which are further metabolized.
Comparison with Similar Compounds
2-Chloro-4-(4-nitrophenyl)phenol is similar to other chlorinated nitrophenols, such as:
2-Chloro-4-nitrophenol: Used in similar applications and undergoes similar reactions.
4-Nitrophenol: Used as a pH indicator and in the synthesis of pharmaceuticals.
2,6-Dichloro-4-nitrophenol: Used as an intermediate in the synthesis of pesticides and dyes.
The uniqueness of this compound lies in its specific chemical structure, which allows it to be used in a wide range of applications, from organic synthesis to industrial processes.
Properties
Molecular Formula |
C12H8ClNO3 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-4-(4-nitrophenyl)phenol |
InChI |
InChI=1S/C12H8ClNO3/c13-11-7-9(3-6-12(11)15)8-1-4-10(5-2-8)14(16)17/h1-7,15H |
InChI Key |
JWTHYLHZHLXPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)

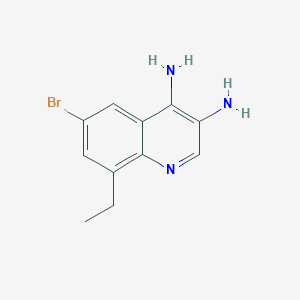
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
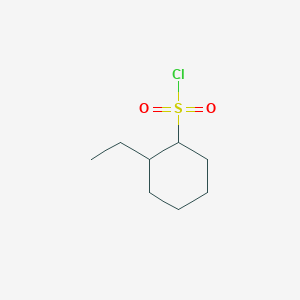
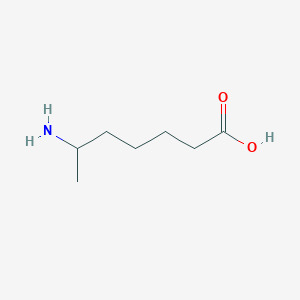
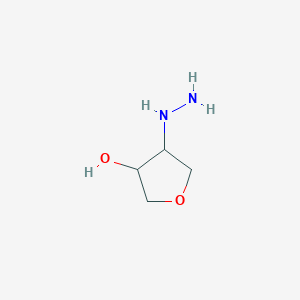

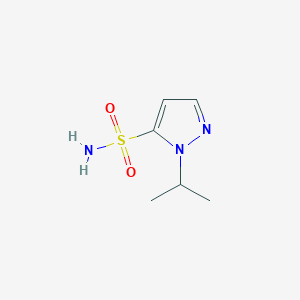
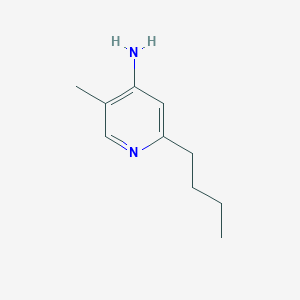
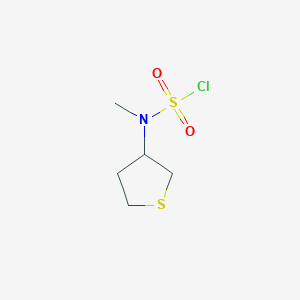
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
